
2,3-Dihydro-1-benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-2-carbohydrazide is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
The synthesis of benzofuran-2-carbohydrazide involves treatment with formylpyrazoles, chalcones, and ketene dithioacetal derivatives to afford the corresponding pyrazole derivatives . Some of the synthesized compounds exhibited anti-inflammatory and analgesic activities .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H8O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzofuran compounds have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Antituberculosis and Antimicrobial Agents : A study focused on the synthesis of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide derivatives, revealing their significant activity against mycobacterium tuberculosis (H37 RV strain) with a strong activity profile. The compound exhibited a class III toxic compound rating according to the Cramer rules of toxicity, indicating a certain level of safety when administered orally (Thorat et al., 2016).
Antifungal and Antibacterial Properties : Another research synthesized novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, demonstrating excellent antibacterial and antifungal activities. Some derivatives showed significant activity against Escherichia coli, Pseudomonas vulgaris, Bacillus subtilis, and Aspergillus niger, suggesting their potential as new classes of antimicrobial agents (Ugale et al., 2017).
Molecular Docking and Biological Evaluation
Alpha-Amylase Inhibitors for Diabetes Treatment : Research into benzofuran carbohydrazide analogs has identified several compounds with potent α-amylase inhibitory potentials. This suggests their utility in treating type-2 diabetes mellitus, with some analogs showing better inhibitory potential than the standard drug acarbose (Taha et al., 2017).
Monoamine Oxidase Inhibitors for Parkinson’s Disease : Another study designed 5-methoxy benzofuran hybrids as potential inhibitors of monoamine oxidase (MAO)-B, targeting Parkinson's disease. Some synthesized compounds displayed potent inhibitory concentration values against both MAO-A and MAO-B isozymes, highlighting their potential as treatment options (Dawbaa et al., 2022).
Synthesis and Structural Analysis
- Diversity-Oriented Synthesis : A study reported efficient synthetic protocols for preparing libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. These compounds, due to their core components in biologically active natural and synthetic compounds, offer varied applications in pharmaceutical development (Qin et al., 2017).
Mécanisme D'action
Target of Action
Benzofuran compounds, which include 2,3-dihydro-1-benzofuran-2-carbohydrazide, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects . This suggests that the compound may interact with its targets to disrupt normal cellular processes, leading to inhibition of cell growth.
Biochemical Pathways
These could include pathways involved in cell growth, oxidative stress response, viral replication, and bacterial metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives. For instance, the compound’s anti-tumor activity suggests it may induce cell death or inhibit cell proliferation in tumor cells . Its antibacterial activity indicates it may interfere with essential bacterial processes, leading to bacterial cell death .
Safety and Hazards
Orientations Futures
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8H,5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAPTSESUAZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
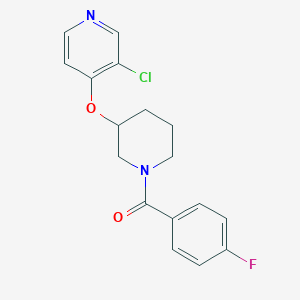
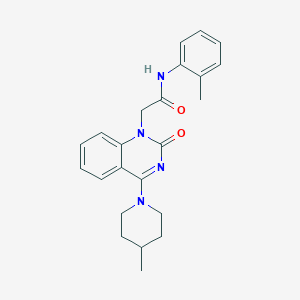
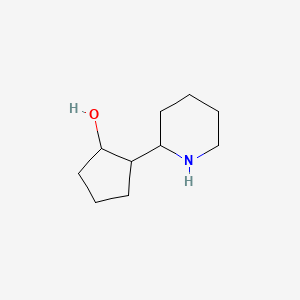
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
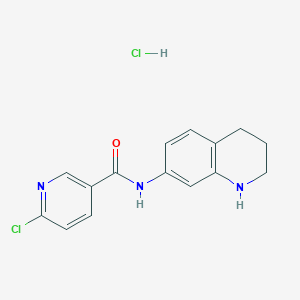
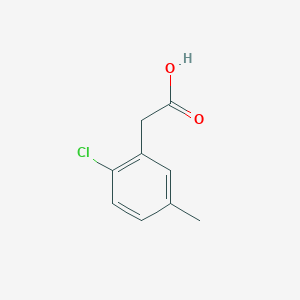
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)

![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)
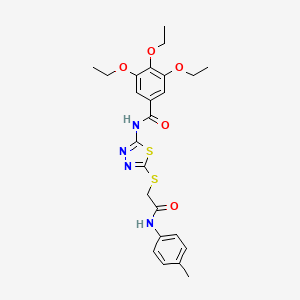
![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

